Lmk-235

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

LMK-235 HDAC4/5 inhibitor mechanism of action

Core Mechanism and Biochemical Profile

LMK-235 functions by inhibiting the enzymatic activity of HDAC4 and HDAC5, which increases the acetylation of histone proteins. This epigenetic change loosens chromatin structure, facilitating gene transcription [1] [2].

The table below summarizes its primary biochemical targets and cellular consequences:

| Target HDAC | IC₅₀ (Cell-free assay) | Primary Initial Cellular Effect |

|---|---|---|

| HDAC5 | 4.2 nM [3] | Increase in histone acetylation (e.g., Acetyl-H3) [4] [2]. |

| HDAC4 | 11.9 nM [3] | Increase in histone acetylation, leading to altered gene transcription [1]. |

Signaling Pathways and Biological Effects

The specific downstream effects of this compound vary significantly across different cell and disease models. The diagram below summarizes the key signaling pathways involved in its neuroprotective and anticancer actions.

Key signaling pathways of this compound in neuroprotection, anticancer, and myocardial repair contexts.

Experimental Evidence and Research Applications

This compound's efficacy has been demonstrated in various disease models. The table below outlines key experimental findings and conditions.

| Disease Model | Cell Lines / Animal Model | Key Findings | Effective Concentrations (in vitro) |

|---|

| Parkinson's Disease | SH-SY5Y cells; primary rat DA neurons; MPTP-induced mouse model [1] [5] [6] | • Promoted neurite outgrowth [1] [2]. • Increased VMAT2 expression [5] [6]. • Protected from MPP+ and α-synuclein toxicity [1] [2]. • Improved motor function in mice [5] [6]. | Not specified in provided results | | Multiple Myeloma | MM patient cells & cell lines [7] | • Induced apoptosis via JNK/AP-1/HO-1 pathway [7]. • Increased acetyl-H3 and caspase activity [7]. | 0.5 - 2.0 µM [7] | | Pancreatic Neuro-endocrine Tumors (pNET) | BON-1 & QGP-1 cell lines [4] | • Reduced cell viability & induced apoptosis (Caspase 3/7 activation) [4]. • Increased acetyl-H3 and somatostatin receptor 2 [4]. | IC₅₀: 0.55 µM (BON-1), 1.04 µM (QGP-1) [4] | | Myocardial Infarction | Rat MI model; RAW264.7 macrophages; cardiac fibroblasts [8] | • Improved cardiac function [8]. • Reduced inflammation and fibrosis via inhibiting LSD1 [8]. | 1.0 µM (in vitro) [8] |

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.

Neurite Outgrowth Assay in SH-SY5Y Cells [1]:

- Cell Culture: Human SH-SY5Y neuroblastoma cells are maintained and differentiated into dopaminergic-like neurons.

- Treatment: Cells are treated with this compound. A typical study might use a concentration range to establish a dose-response.

- Analysis: After a set period (e.g., 24-72 hours), cells are fixed and stained. Neurite outgrowth is quantified by measuring the total length of neuronal projections per cell using image analysis software.

Apoptosis Assay via Caspase 3/7 Activity in pNET cells [4]:

- Cell Culture: BON-1 and QGP-1 pancreatic neuroendocrine tumor cells are seeded in multi-well plates.

- Treatment: Cells are treated with a range of this compound concentrations (e.g., from 0.31 µM to 20 µM) for various time periods (e.g., 8, 24, 32 hours).

- Analysis: A caspase-Glo 3/7 assay reagent is added to each well. Luminescence, which is proportional to caspase activity, is measured using a plate reader.

In Vivo Parkinson's Disease Model [5] [6]:

- Animal Model: C57BL/6N male mice are used. A Parkinson's disease state is induced by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

- Treatment: this compound is administered via intraperitoneal injection at a dose of 5 mg/kg/day [8]. It can be administered alone or in combination with L-DOPA.

- Behavioral Analysis: Motor function and voluntary movement are assessed using standardized behavioral tests.

- Post-mortem Analysis: Brain tissues (striatum and ventral tegmental area) are collected for immunoblot analysis to measure VMAT2 protein levels.

Therapeutic Potential Summary

This compound demonstrates promising therapeutic potential across several domains:

- Neurodegenerative Disease: It shows strong disease-modifying potential for Parkinson's disease by promoting neuronal health, protecting against toxins and pathological proteins, and improving motor function in animals [1] [5] [6].

- Oncology: It exerts potent anti-tumor effects in various cancers, including multiple myeloma and pancreatic neuroendocrine tumors, primarily by inducing apoptotic cell death [7] [4].

- Cardiovascular Disease: It aids in recovery after myocardial infarction by mitigating detrimental inflammation and fibrosis, leading to improved cardiac function [8].

References

- 1. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [pubmed.ncbi.nlm.nih.gov]

- 2. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [sciencedirect.com]

- 3. This compound | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Pharmacological Inhibition of Class IIA HDACs by LMK- ... [mdpi.com]

- 5. HDAC4/5 Inhibitor, LMK‐235 Improves Animal Voluntary ... [pmc.ncbi.nlm.nih.gov]

- 6. HDAC4/5 Inhibitor, this compound Improves Animal Voluntary ... [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor this compound-mediated HO-1 ... [sciencedirect.com]

- 8. LMK235 ameliorates inflammation and fibrosis after ... [nature.com]

what is LMK-235 compound structure

Core Chemical Identity

The table below summarizes the fundamental chemical information for LMK-235 [1] [2] [3]:

| Property | Description |

|---|---|

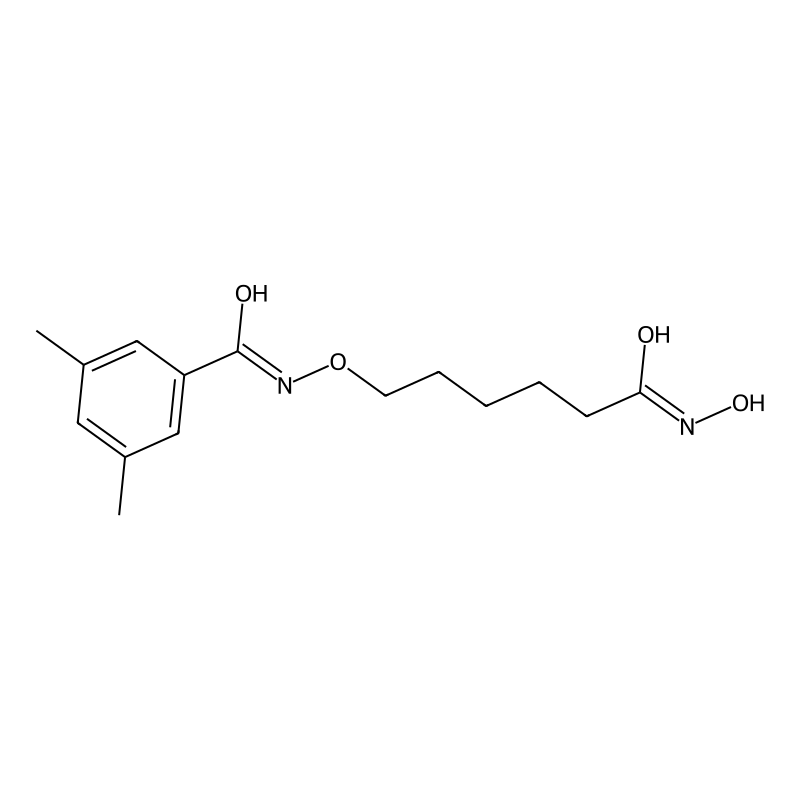

| Chemical Name | N-[[6-(Hydroxyamino)-6-oxohexyl]oxy]-3,5-dimethylbenzamide [2] [4] |

| Molecular Formula | C₁₅H₂₂N₂O₄ [1] [2] [3] |

| Molecular Weight | 294.35 g/mol [1] [2] [3] |

| CAS Number | 1418033-25-6 [1] [2] [3] |

| SMILES | CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C [1] [4] |

| InChI Key | VRYZCEONIWEUAV-UHFFFAOYSA-N [3] [4] |

| Purity | Typically ≥98% (HPLC) [3] |

Primary Biological Target & Selectivity

This compound is characterized as a highly selective inhibitor for Class IIa HDACs, specifically HDAC4 and HDAC5 [1] [3]. The table below details its inhibitory profile (IC50 values) against various human HDAC isoforms, demonstrating its strong preference for HDAC5 and HDAC4 over other classes [1] [2] [3]:

| HDAC Isoform | Class | IC50 (nM) |

|---|---|---|

| HDAC5 | IIa | 4.2 nM [1] [3] [4] |

| HDAC4 | IIa | 11.9 nM [1] [3] [4] |

| HDAC6 | IIb | 55.7 nM [1] [2] [3] |

| HDAC1 | I | 320 nM [1] [2] [3] |

| HDAC11 | IV | 852 nM [1] [2] |

| HDAC2 | I | 881 nM [1] [2] [3] |

| HDAC8 | I | 1278 nM [1] [2] [3] |

Documented Experimental Applications

This compound has been utilized in various preclinical research areas, demonstrating its effects in cellular and animal models.

| Research Area / Model | Key Findings / Effects | Tested Concentrations/Doses |

|---|---|---|

| Dental Tissue Regeneration (Human Dental Pulp Cells) | Promotes odontoblast (tooth dentin-forming cell) differentiation; enhances expression of marker genes (DSPP, Runx2, ALP, OCN); increases ALP activity and mineralized nodule formation [5]. | In vitro: 100 nM [5] |

| Cardiac Repair (Rat model of Myocardial Infarction) | Ameliorates cardiac dysfunction; reduces chronic inflammation and fibrosis; inhibits LSD1-NF-κB pathway in macrophages and LSD1-Smad2/3 pathway in fibroblasts [6]. | In vivo: 5 mg/kg/day (intraperitoneal injection) [6] |

| Cancer Research (Multiple Myeloma cells) | Induces apoptosis (programmed cell death) in cancer cells; upregulates HO-1 expression via the JNK/AP-1 signaling pathway [7]. | In vitro: Cytotoxicity IC50 values range from 0.32 μM to 2.96 μM in various human cancer cell lines [1] |

| Neurodegenerative Disease (Parkinson's Disease models) | Increases expression of VMAT2 (a neuroprotective transporter) in dopaminergic neurons; protects against neurotoxin-induced damage; improves behavioral outcomes in mice [8]. | In vitro: Various concentrations in SH-SY5Y cell line; In vivo: 20 mg/kg (intraperitoneal injection) [8] [9] |

The diverse cellular effects of this compound are mediated through its primary inhibition of HDAC4/5, which influences several downstream signaling pathways as illustrated below.

Key signaling pathways modulated by this compound.

Experimental Protocol Considerations

While specific protocols vary by research goal, the information below from search results provides a starting point for using this compound in in vitro experiments.

- Solubility and Stock Solution: this compound is typically dissolved in DMSO to create a stock solution [1] [9]. One supplier lists a solubility of up to 59 mg/mL (200.44 mM) in DMSO, but notes that moisture-absorbing DMSO reduces solubility, recommending the use of fresh DMSO [1]. Another datasheet suggests a more conservative solubility of 6 mg/mL (20.38 mM) [9].

- Working Concentration: A common working concentration used in cell culture studies for investigating differentiation is 100 nM [5]. For cytotoxicity studies in cancer cell lines, effective concentrations are in the micromolar range (e.g., IC50 values from 0.32 μM to ~3 μM) [1].

- Cell Treatment Example: In a study on dental pulp cells [5]:

- Cells were cultured and seeded at appropriate densities.

- This compound was added to the culture medium at a determined concentration (e.g., 100 nM) for the duration of the experiment.

- The medium containing this compound was replaced every 2-3 days.

- Outcomes like gene expression (detected by RT-qPCR), protein levels (detected by western blot), ALP activity, and mineralization (detected by Alizarin Red S staining) were assessed after 7, 14, and 21 days.

References

- 1. This compound | HDAC inhibitor - Selleck Chemicals [selleckchem.com]

- 2. LMK 235 | CAS 1418033-25-6 [scbt.com]

- 3. LMK 235 | CAS 1418033-25-6 | LMK235 [tocris.com]

- 4. LMK 235, HDAC inhibitor (CAS 1418033-25-6) [abcam.com]

- 5. HDAC inhibitor this compound promotes the odontoblast ... [pmc.ncbi.nlm.nih.gov]

- 6. LMK235 ameliorates inflammation and fibrosis after ... [nature.com]

- 7. Histone deacetylase inhibitor this compound-mediated HO-1 ... [sciencedirect.com]

- 8. HDAC4/5 Inhibitor, LMK‐235 Improves Animal Voluntary ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound Datasheet [selleck.co.jp]

HDAC4 and HDAC5 in Cell Differentiation: Molecular Mechanisms, Experimental Approaches, and Therapeutic Implications

Introduction to Class IIa HDACs in Cellular Differentiation

Histone deacetylases 4 and 5 (HDAC4 and HDAC5) belong to the class IIa subgroup of histone deacetylases, enzymes that play crucial regulatory roles in cellular differentiation and tissue development. These enzymes function as epigenetic modifiers that control gene expression patterns by removing acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. Unlike class I HDACs, which are ubiquitously expressed, class IIa HDACs exhibit tissue-specific expression and can shuttle between the nucleus and cytoplasm in response to specific cellular signals, making them particularly important in differentiation processes. Their ability to integrate extracellular signals with transcriptional responses positions HDAC4 and HDAC5 as key regulators of cell fate determination in various tissues including muscle, heart, bone, and nervous system.

Research over the past two decades has established that HDAC4 and HDAC5 serve as critical nodes in signaling networks that control differentiation. They exert their effects primarily through interactions with transcription factors such as the myocyte enhancer factor 2 (MEF2) family, leading to repression of pro-differentiation genes in a context-dependent manner. The development of targeted inhibitors against class IIa HDACs has further highlighted their therapeutic potential in manipulating differentiation pathways for regenerative medicine and cancer treatment. This comprehensive review synthesizes current understanding of HDAC4 and HDAC5 mechanisms in cell differentiation, providing researchers with detailed experimental approaches and therapeutic implications.

Molecular Structure and Regulatory Mechanisms

Domain Architecture and Functional Motifs

HDAC4 and HDAC5 share a conserved domain structure characterized by an N-terminal regulatory domain and a C-terminal catalytic domain. The N-terminal region contains a MEF2-binding domain (residues 118-188 in HDAC4) that mediates interaction with transcription factors of the MEF2 family, along with phosphorylation sites that serve as docking sites for 14-3-3 proteins. The C-terminal region harbors the histone deacetylase domain, though class IIa HDACs exhibit relatively low catalytic activity compared to class I HDACs due to a substitution of a critical tyrosine residue with histidine in the active site. This structural feature suggests that their primary function may involve serving as scaffolding proteins rather than enzymatic catalysts [1].

Both HDAC4 and HDAC5 contain nuclear localization signals (NLS) and nuclear export signals (NES) that facilitate their nucleocytoplasmic shuttling. The NLS in HDAC4 is located between residues 247 and 285, while the NES resides at the C-terminus (residues 1051-1084). These motifs are crucial for function as the subcellular localization of HDAC4 and HDAC5 determines their activity in differentiation processes. Phosphorylation at specific serine residues (Ser246, Ser467, and Ser632 in HDAC4) creates binding sites for 14-3-3 chaperone proteins, which mask the NLS and promote cytoplasmic retention [2] [3].

Table 1: Key Structural Domains and Functional Motifs in HDAC4 and HDAC5

| Domain/Motif | Location in HDAC4 | Location in HDAC5 | Function |

|---|---|---|---|

| MEF2-binding domain | 118-188 | 153-233 | Interaction with MEF2 transcription factors |

| Nuclear localization signal (NLS) | 247-285 | ~280-320 | Mediates nuclear import |

| Nuclear export signal (NES) | 1051-1084 | ~1050-1080 | Mediates nuclear export |

| 14-3-3 binding sites | Ser246, Ser467, Ser632 | Ser259, Ser498, Ser661 | Phosphorylation-dependent cytoplasmic sequestration |

| Catalytic domain | 648-1084 | ~660-1120 | Histone deacetylase activity |

Phosphorylation-Dependent Nucleocytoplasmic Shuttling

The subcellular localization of HDAC4 and HDAC5 is predominantly regulated through phosphorylation-dependent mechanisms. Multiple kinases phosphorylate specific serine residues in the N-terminal regulatory domain, creating binding sites for 14-3-3 proteins. When bound to 14-3-3, HDAC4 and HDAC5 are sequestered in the cytoplasm, preventing their repressive function in the nucleus. Key kinases involved in this process include:

- Calcium/calmodulin-dependent protein kinase II (CaMKII): Activated by calcium signaling and particularly important in muscle and neuronal differentiation

- Protein kinase D (PKD): Responds to G-protein coupled receptor signaling

- 5'-adenosine monophosphate-activated protein kinase (AMPK): Links energy sensing to transcriptional regulation

- Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Part of MAPK signaling cascades

Conversely, dephosphorylation by phosphatases such as protein phosphatase 2A (PP2A) promotes nuclear import, allowing HDAC4 and HDAC5 to interact with nuclear transcription factors and repress target gene expression [4] [3] [5].

The following diagram illustrates the regulation of HDAC4/5 nucleocytoplasmic shuttling through phosphorylation and 14-3-3 binding:

Regulation of HDAC4/5 nucleocytoplasmic shuttling through phosphorylation

Transcriptional Repression Mechanisms

HDAC4 and HDAC5 repress transcription through multiple molecular mechanisms. Their primary mode of action involves recruitment to specific genomic loci through interactions with DNA-binding transcription factors, particularly MEF2 proteins. Once bound to target genes, they facilitate chromatin condensation through histone deacetylation and recruitment of additional corepressor complexes. Key aspects of their repression mechanisms include:

- Histone deacetylation: Removal of acetyl groups from histone H3 and H4 tails, though their intrinsic deacetylase activity is relatively weak compared to other HDACs

- Recruitment of active HDAC3: HDAC4 and HDAC5 form complexes with the SMRT/N-CoR corepressor complex, which contains HDAC3 with potent deacetylase activity

- Interaction with other corepressors: Binding to additional transcriptional repressors that enhance chromatin condensation

- Regulation of transcription factor activity: Direct deacetylation of non-histone proteins, including transcription factors, altering their DNA-binding affinity and transcriptional activity

The tissue-specific effects of HDAC4 and HDAC5 in differentiation processes are determined by their expression patterns, interacting partners, and the specific signaling pathways activated in different cell types [4] [1].

Tissue-Specific Roles in Differentiation

Muscle Differentiation

HDAC4 and HDAC5 play distinct yet complementary roles in skeletal muscle differentiation. During early myogenesis, HDAC5 is predominantly nuclear where it represses MEF2 activity, maintaining myoblasts in an undifferentiated state. Upon initiation of differentiation, calcium signaling activates CaMKII, which phosphorylates HDAC5 leading to its nuclear export and cytoplasmic sequestration. This relieves repression of MEF2-target genes, allowing expression of pro-differentiation factors such as myogenin and muscle creatine kinase.

In contrast, HDAC4 exhibits a different localization pattern during myogenesis. It remains cytoplasmic during myoblast differentiation but translocates to the nucleus after myotube formation, suggesting a role in maintaining the differentiated state. Experimental evidence demonstrates that forced nuclear localization of HDAC4 suppresses myogenic differentiation, while its cytoplasmic sequestration promotes it. The temporal regulation of these HDACs ensures precise control of the myogenic program [6].

Table 2: HDAC4 and HDAC5 in Muscle Differentiation

| Aspect | HDAC4 | HDAC5 |

|---|---|---|

| Expression during myogenesis | Increases during differentiation | High in myoblasts, decreases during differentiation |

| Subcellular localization | Cytoplasmic during differentiation, nuclear post-fusion | Nuclear in myoblasts, cytoplasmic during differentiation |

| Main function | Regulates late differentiation and maintenance | Controls initiation of differentiation |

| Key interacting partners | MEF2C, MEF2D | MEF2A, MEF2C |

| Knockout phenotype | Perinatal lethality, premature ossification | Cardiac defects, impaired stress response |

Neuronal Differentiation and Plasticity

In the nervous system, HDAC4 and HDAC5 regulate multiple aspects of neuronal development, including differentiation, synaptic plasticity, and survival. HDAC4 is highly expressed in the brain where it controls activity-dependent gene expression in neurons. During neuronal differentiation, HDAC4 shuttles to the nucleus in response to specific cues and represses genes that inhibit differentiation. Interestingly, in mature neurons, HDAC4 translocates to the nucleus in response to neuroprotective signals and promotes survival by repressing pro-apoptotic genes.

HDAC5 has been particularly implicated in synaptic plasticity and learning. Studies show that HDAC5 nuclear export in hippocampal neurons is necessary for the expression of genes required for long-term potentiation and memory formation. The phosphorylation of HDAC5 by CaMKII in response to neuronal activity promotes its cytoplasmic localization, relieving repression of activity-dependent genes such as BDNF and Egr1. This mechanism links neuronal activity to epigenetic regulation of gene expression, forming a critical component of experience-dependent plasticity [7].

Cardiac Development and Hypertrophy

In the heart, HDAC4 and HDAC5 function as key regulators of cardiomyocyte differentiation and hypertrophy. During embryonic development, they repress pro-hypertrophic genes to maintain normal cardiac growth. In response to pathological stimuli such as pressure overload or neurohormonal activation, phosphorylation by kinases like CaMKII and PKD promotes nuclear export of HDAC4/5, derepressing genes that drive hypertrophic growth. This mechanism contributes to the development of heart failure following chronic stress.

Studies using genetically modified mice have demonstrated that HDAC5 knockout animals develop exaggerated cardiac hypertrophy in response to pressure overload, while overexpression of HDAC5 blunts the hypertrophic response. Similarly, HDAC4 has been shown to regulate cardiac gene expression programs through interaction with MEF2 and other transcription factors. The class IIa HDACs thus serve as critical signaling nodes that convert mechanical and neurohormonal stimuli into transcriptional responses in the heart [2].

Pancreatic Cell Differentiation

Emerging evidence indicates important roles for HDAC4 in pancreatic cell differentiation and function. HDAC4 is specifically expressed in β-cells and δ-cells of the pancreatic islets, where it regulates their development and differentiation. Mice with HDAC4 loss-of-function exhibit an increased number of δ-cells, while HDAC4 overexpression leads to a reduced pool of β- and δ-cells, suggesting its role in suppressing the β/δ-cell lineage. Lentivirus-mediated overexpression of HDAC4 in embryonic rat pancreas significantly downregulates key β-cell development genes, including NeuroD1, Pdx1, and MafA.

HDAC4 also influences β-cell function through regulation of insulin signaling. Diabetes-associated HDAC4 mutations prevent FoxO1 deacetylation and nuclear export, disrupting β-cell function. These findings position HDAC4 as a therapeutic target for diabetes, with HDAC4 inhibition promoting β/δ-cell expansion and potentially enhancing insulin secretion [8].

Experimental Methods and Protocols

Monitoring Nucleocytoplasmic Shuttling

Studying the subcellular localization of HDAC4 and HDAC5 is essential for understanding their regulation in differentiation processes. The following protocol describes immunofluorescence microscopy for visualizing HDAC4/5 localization:

Materials:

- Cells cultured on glass coverslips

- HDAC4 or HDAC5 primary antibody (e.g., rabbit polyclonal)

- Fluorescently-labeled secondary antibody (e.g., anti-rabbit Alexa Fluor 488)

- Fixative (4% paraformaldehyde in PBS)

- Permeabilization buffer (0.2% Triton X-100 in PBS)

- Blocking buffer (5% BSA in PBS)

- Hoechst stain for nuclear visualization

- Fluorescence microscope with appropriate filters

Procedure:

- Culture cells on sterile glass coverslips until 60-80% confluency

- Apply differentiation stimuli or experimental treatments as required

- Rinse cells with PBS and fix with 4% PFA for 15 minutes at room temperature

- Permeabilize cells with 0.2% Triton X-100 for 10 minutes

- Block nonspecific binding with 5% BSA for 1 hour

- Incubate with primary antibody (1:200 dilution) overnight at 4°C

- Wash 3× with PBS for 5 minutes each

- Incubate with fluorescent secondary antibody (1:500) for 1 hour at room temperature in the dark

- Wash 3× with PBS for 5 minutes each

- Counterstain nuclei with Hoechst (1:10,000) for 5 minutes

- Mount coverslips on glass slides and visualize by fluorescence microscopy

Analysis:

- Classify cells based on HDAC4/5 localization: predominantly nuclear, predominantly cytoplasmic, or both

- Count at least 200 cells per condition across multiple fields

- Express results as percentage of cells showing specific localization patterns

This method has been successfully used to demonstrate calcium-dependent translocation of HDAC4 and HDAC5 in various cell types, including myoblasts and neurons [5] [6].

Kinase Inhibition Studies

To investigate the signaling pathways regulating HDAC4/5 localization, pharmacological inhibitors can be employed:

Key Inhibitors:

- KN-93: CaMKII inhibitor (use at 10 μM)

- H-89: PKA inhibitor (use at 20 μM)

- MC1568: Class IIa HDAC inhibitor (use at 5-10 μM)

- Staurosporine: Broad-spectrum kinase inhibitor (use at 200 nM)

Protocol:

- Pre-treat cells with inhibitors for 1-2 hours before applying differentiation stimuli

- Maintain inhibitors in culture medium throughout the experiment

- Process cells for immunofluorescence or Western blot analysis

- Compare HDAC4/5 localization in treated vs. untreated cells

Studies using these approaches have demonstrated that CaMKII inhibition prevents activity-dependent nuclear export of HDAC5 in neurons, while PKA inhibition affects HDAC4 phosphorylation at specific sites [5].

Gene Expression Analysis

Monitoring HDAC4/5-dependent gene expression during differentiation:

Quantitative RT-PCR Protocol for MEF2 Target Genes:

- Extract total RNA using TRIzol reagent

- Synthesize cDNA using reverse transcriptase

- Perform qPCR with SYBR Green master mix

- Use primers for MEF2 target genes (e.g., Nur77, Arc, Bdnf)

- Normalize to housekeeping genes (Gapdh, Actb)

- Calculate fold changes using the 2^(-ΔΔCt) method

This approach allows researchers to correlate HDAC4/5 localization with transcriptional outputs during differentiation [7].

The following diagram illustrates the key experimental workflow for studying HDAC4/5 in differentiation:

Experimental workflow for studying HDAC4/5 in differentiation

Therapeutic Implications and Drug Development

HDAC Inhibitors in Differentiation Disorders

The involvement of HDAC4 and HDAC5 in differentiation pathways makes them attractive targets for therapeutic intervention in various diseases. Class IIa HDAC inhibitors show promise in several contexts:

Cardiovascular Diseases:

- HDAC4 inhibition attenuates cardiac hypertrophy and fibrosis

- HDAC5 modulation may improve cardiac remodeling after injury

- Selective inhibitors may prevent maladaptive changes without affecting physiological function

Neurological Disorders:

- HDAC4 inhibition promotes neuronal survival in neurodegenerative models

- HDAC5 modulation enhances synaptic plasticity and memory formation

- Potential applications in Alzheimer's disease, Huntington's disease, and cognitive disorders

Musculoskeletal Diseases:

- HDAC4 regulates chondrocyte hypertrophy and bone development

- Inhibition may promote cartilage repair in osteoarthritis

- Modulation of HDAC4 activity affects muscle regeneration

Metabolic Disorders:

- HDAC4 inhibition promotes β-cell expansion and function

- Potential application in diabetes treatment

- HDAC4 mutations associated with impaired insulin secretion [2] [8]

Current Inhibitors and Their Specificity

Several HDAC inhibitors with activity against class IIa HDACs are currently in research and development:

Table 3: HDAC Inhibitors Affecting Class IIa HDACs

| Inhibitor | Specificity | Cellular Effects | Research Applications |

|---|---|---|---|

| MC1568 | Class IIa selective | Induces differentiation, cell cycle arrest | Cancer, diabetes, cardiac hypertrophy |

| TMP195 | Class IIa selective | Modulates macrophage differentiation | Cancer immunotherapy, inflammation |

| TMP269 | Class IIa selective | Anti-inflammatory effects | Inflammatory diseases, sepsis |

| LMK235 | HDAC4/5 selective | Anti-angiogenic, pro-differentiation | Cancer, vascular diseases |

| SAHA (Vorinostat) | Pan-HDAC inhibitor | Differentiation, apoptosis | Cutaneous T-cell lymphoma (FDA-approved) |

The development of highly specific inhibitors remains a challenge due to the structural conservation among HDAC classes. Current research focuses on exploiting differences in the active site architecture between class I and class IIa HDACs to design selective compounds. The catalytic inactivity of class IIa HDACs toward standard substrates further complicates inhibitor screening, requiring specialized assays that measure their interaction with HDAC3 or transcription factors rather than direct deacetylase activity [7] [9] [8].

Emerging Therapeutic Approaches

Beyond small molecule inhibitors, several novel strategies are emerging for targeting HDAC4 and HDAC5 in differentiation-related disorders:

Gene Therapy Approaches:

- Viral vectors expressing phosphorylation-deficient mutants

- CRISPR-based modulation of HDAC4/5 expression

- Cell-type specific targeting using tissue-specific promoters

RNA-Targeting Strategies:

- Antisense oligonucleotides to modulate splicing

- miRNA-based approaches (targeting miR-1, miR-29, miR-140 that regulate HDAC4)

- siRNA for selective knockdown in specific tissues

Protein-Protein Interaction Inhibitors:

- Compounds disrupting HDAC4/5 interaction with MEF2

- Inhibitors of 14-3-3 binding to prevent nuclear export

- Molecules modulating HDAC4/5 association with HDAC3

These approaches offer the potential for greater specificity compared to traditional catalytic inhibitors, potentially reducing off-target effects and improving therapeutic outcomes [3] [8].

Conclusion and Future Perspectives

HDAC4 and HDAC5 serve as critical regulators of cell differentiation across multiple tissues, integrating extracellular signals with transcriptional responses through their phosphorylation-dependent nucleocytoplasmic shuttling. Their ability to repress MEF2-dependent transcription positions them as key players in developmental processes, while their dysregulation contributes to various diseases including cardiac hypertrophy, neurological disorders, and diabetes.

Future research should focus on several key areas:

- Structural studies to better understand the conformational changes associated with phosphorylation and 14-3-3 binding

- Cell-type specific functions using conditional knockout models and single-cell analysis

- Non-canonical roles beyond histone deacetylation, including regulation of non-histone protein acetylation

- Tissue-specific delivery of modulators for therapeutic applications with reduced side effects

References

- 1. A short guide to histone deacetylases including recent ... [nature.com]

- 2. International Journal of Molecular Medicine [spandidos-publications.com]

- 3. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations ... [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of histone deacetylase 4 and 5 and ... [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 4 and 5 translocation elicited by ... [frontiersin.org]

- 6. Differential Localization of HDAC4 Orchestrates Muscle ... [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC4 and HDAC5 form a complex with DREAM that ... [pmc.ncbi.nlm.nih.gov]

- 8. HDAC4: an emerging target in diabetes mellitus and ... [pmc.ncbi.nlm.nih.gov]

- 9. Compounds targeting class II histone deacetylases do not ... [sciencedirect.com]

Mechanisms of Action & Therapeutic Applications

LMK-235 exerts its effects primarily by inhibiting Class IIa HDACs, leading to increased histone acetylation and altered gene expression. The specific downstream pathways and therapeutic benefits vary across different disease contexts.

Oncology Research

In cancer research, this compound promotes cell death and inhibits proliferation in various malignancies.

- Pancreatic Neuroendocrine Tumors (pNETs): this compound treatment induced apoptosis and cell cycle arrest, increased global histone H3 acetylation, and modulated key protein expression by decreasing proliferation markers (Ki-67) and increasing differentiation markers (chromogranin A, somatostatin receptor 2) [1] [2].

- KMT2A-Rearranged Acute Lymphoblastic Leukemia (ALL): this compound mimicked HDAC4/5/7 knockdown, inducing apoptosis and G1 cell cycle arrest in cell lines and primary patient samples with high potency [3].

- Multiple Myeloma (MM): this compound induced apoptosis by downregulating HDAC4 and activating the JNK/AP-1 signaling pathway, leading to increased expression of the pro-apoptotic protein HO-1 [4].

The following diagram illustrates the core mechanistic pathway of this compound in triggering cancer cell apoptosis, integrating key findings from multiple studies:

This compound induces apoptosis via HDAC inhibition and JNK/AP-1/HO-1 pathway activation, while modulating differentiation markers like SSTR2.

Cardiovascular Research

A 2024 study demonstrated that this compound ameliorates inflammation and fibrosis after myocardial infarction (MI) [5]. The inhibitor reduced the expression of LSD1, impacting two key cell types:

- In macrophages: this compound inhibited the LSD1-NF-κB pathway, reducing the expression of inflammatory cytokines.

- In cardiac fibroblasts: It inhibited the LSD1-Smad2/3 pathway, attenuating the expression of fibrotic biomarkers.

This dual action led to improved cardiac function in a rat MI model, suggesting its potential as a therapeutic agent for cardiac remodeling [5].

Neurodegenerative Disease Research

In a Parkinson's disease (PD) model, this compound increased the expression of vesicular monoamine transporter 2 (VMAT2) [6]. VMAT2 is responsible for packaging dopamine into vesicles, thereby reducing its oxidation and subsequent neurotoxicity.

- Effect: this compound increased VMAT2 expression in the striatum and ventral tegmental area, protected dopaminergic neurons from neurotoxins, and reversed behavioral abnormalities in an MPTP-induced PD model.

- Synergy: Coadministration with L-DOPA, a standard PD therapy, produced the most notable behavioral improvements [6].

Detailed Experimental Protocols

The following table outlines key methodologies from the cited research, providing a practical guide for researchers.

| Application Area | Cell Line / Model | Treatment Conditions | Key Assays & Readouts |

|---|

| Cancer Cell Viability & Apoptosis [1] [4] [3] | pNET (BON-1, QGP-1), Multiple Myeloma, KMT2A-r ALL cells | • Dose: 0.1 - 20 µM • Duration: 24 - 72 hours | • Viability: Resazurin assay, MTT assay • Apoptosis: Caspase 3/7 activity, Annexin V staining by flow cytometry • Cell Cycle: PI staining analyzed by flow cytometry | | Mechanism Validation (HDAC Inhibition) [1] [4] [2] | Various cancer cell lines | • Dose: 0.25 - 20 µM • Duration: 24 hours | • Western Blot: Acetylated Histone H3, HDAC4/5, HO-1, cleaved caspase-3 • Immunofluorescence: Acetylated Histone H3 | | In Vivo Efficacy (PD, MI) [5] [6] | C57BL/6 mice (PD), SD rats (MI) | • Dose: 5 mg/kg/day • Route: Intraperitoneal injection • Duration: 21 days | • Behavioral tests (PD) • Echocardiography (cardiac function, MI) • Histology: HE staining (inflammation), Masson staining (fibrosis) • Western Blot: VMAT2, LSD1, fibrotic biomarkers |

Research Limitations & Future Directions

Despite promising results, several challenges remain for the translational development of this compound.

- In Vivo Efficacy: A study on KMT2A-rearranged ALL found that the maximum tolerated dose of this compound was insufficient to induce anti-leukemic effects in vivo, despite high potency in vitro [3]. This highlights a potential gap between cellular and whole-organism responses.

- In Vivo Toxicity: The same study reported that combining this compound with the BCL-2 inhibitor venetoclax showed minimal additional anti-leukemic effects and did not prolong survival in mice [3].

- Compound Stability: The findings indicate a need for the development of more stable and efficient specific HDAC inhibitors for successful clinical application [3].

References

- 1. Pharmacological Inhibition of Class IIA HDACs by LMK ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of Class IIA HDACs by LMK- ... [mdpi.com]

- 3. Selective inhibition of HDAC class IIA as therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor this compound-mediated HO-1 ... [sciencedirect.com]

- 5. LMK235 ameliorates inflammation and fibrosis after ... [nature.com]

- 6. HDAC4/5 Inhibitor, LMK‐235 Improves Animal Voluntary ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Histone Deacetylase Inhibitor LMK-235 for Research and Drug Development

Molecular and Pharmacological Profile of LMK-235

This compound is a hydroxamate-based small molecule inhibitor with selective activity against Class IIa histone deacetylases (HDACs), particularly demonstrating high affinity for HDAC4 and HDAC5. The compound exhibits a molecular weight of 294.35 g/mol with the chemical formula C₁₅H₂₂N₂O₄ and CAS registry number 1418033-25-6 [1]. This compound demonstrates remarkable enzymatic selectivity, with half-maximal inhibitory concentration (IC₅₀) values of 11.9 nM for HDAC4 and 4.2 nM for HDAC5 in cell-free assay systems, representing significantly greater potency against these isoforms compared to other HDAC classes [1]. This selective inhibition profile differentiates this compound from pan-HDAC inhibitors and potentially underlies its reduced toxicity profile in experimental models.

The compound's pharmacological activity extends across multiple biological systems, with demonstrated effects in oncology, neuroscience, and cardiovascular research. In cellular assays, this compound effectively inhibits HDAC activity with IC₅₀ values generally below 1 μM across various human cancer cell lines, though sensitivity varies considerably by cell type [1]. The inhibitor modulates acetylation status of both histone and non-histone proteins, influencing transcriptional regulation and multiple signaling pathways through its effect on the Class IIa HDAC subfamily, which are known to shuttle between nucleus and cytoplasm and interact with tissue-specific transcription factors [2] [3].

Table 1: HDAC Selectivity Profile of this compound

| HDAC Isoform | Class | IC₅₀ (nM) | Cellular Function |

|---|---|---|---|

| HDAC4 | IIa | 11.9 | Neuronal development, muscle differentiation |

| HDAC5 | IIa | 4.2 | Cardiac development, neural plasticity |

| HDAC6 | IIb | >1000 | α-tubulin deacetylation, protein trafficking |

| HDAC1 | I | >1000 | Cell cycle regulation, DNA repair |

| HDAC2 | I | >1000 | Transcriptional repression, chromatin organization |

| HDAC3 | I | >1000 | Nuclear receptor signaling, metabolism |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects primarily through epigenetic modulation of gene expression patterns and post-translational modification of non-histone proteins. The compound specifically targets the catalytic domains of Class IIa HDACs, which consist of HDAC4, HDAC5, HDAC7, and HDAC9, with particular affinity for HDAC4 and HDAC5 [1]. Inhibition of these deacetylases results in hyperacetylation of histones in promoter regions of genes involved in differentiation, apoptosis, and cell cycle regulation, leading to altered transcriptional activity. Beyond histone modification, this compound influences the acetylation status of key transcription factors and signaling molecules, including myocyte enhancer factor 2 (MEF2), which plays critical roles in tissue development and cellular response pathways [2].

The downstream effects of this compound-mediated HDAC inhibition involve multiple interconnected signaling pathways that vary by cellular context and biological system. In cancer models, this compound induces apoptosis through upregulation of pro-apoptotic factors and modulation of the JNK/AP-1 signaling axis [3]. The compound has been shown to suppress phosphorylation of IκB-α and P65, resulting in inhibition of the NF-κB pathway in diffuse large B-cell lymphoma models [4]. In cardiovascular systems, this compound modulates calcium calmodulin-dependent protein kinase II (CaMKII) activity and downstream cell cycle gene expression through inhibition of HDAC4/5 [5]. Additionally, recent research demonstrates that this compound ameliorates inflammation and fibrosis after myocardial infarction by inhibiting LSD1-related pathways, specifically suppressing the LSD1-NF-κB axis in macrophages and the LSD1-Smad2/3 pathway in cardiac fibroblasts [6].

Figure 1: this compound Mechanism of Action and Signaling Pathways. The diagram illustrates the multimodal mechanisms through which this compound exerts its biological effects across different therapeutic areas.

Therapeutic Applications and Research Findings

Oncology and Hematology Applications

This compound demonstrates potent anti-neoplastic effects across diverse cancer models, particularly in hematological malignancies. In multiple myeloma, this compound induces apoptosis through upregulation of heme oxygenase-1 (HO-1) expression via activation of the JNK/AP-1 signaling pathway [3]. The compound exhibited significant cytotoxicity against resistant human A2780 cells with IC₅₀ values of 0.32 μM in fluorescence assays and comparable activity in MTT cytotoxicity assays [1]. In diffuse large B-cell lymphoma (DLBCL), this compound promotes apoptosis through upregulation of BCLAF1 via inhibition of the NF-κB signaling pathway, with effects observed in a time- and dose-dependent manner [4]. Research in KMT2A-rearranged acute lymphoblastic leukemia demonstrates that this compound effectively eradicates both cell lines and primary patient samples in vitro, with IC₅₀ values ranging between 40-100 nM, significantly lower than the ~600 nM observed in non-leukemic bone marrow samples [7].

Table 2: this compound Efficacy in Preclinical Cancer Models

| Cancer Type | Model System | IC₅₀/Effective Concentration | Primary Mechanism | Reference |

|---|---|---|---|---|

| Multiple Myeloma | MM.1S, RPMI8226 cells | 0.5-1.0 μM | HO-1 expression via JNK/AP-1 | [3] |

| DLBCL | OCI-LY10, OCI-LY3 cells | 2.0 μM (apoptosis induction) | BCLAF1 upregulation, NF-κB inhibition | [4] |

| KMT2A-rearranged ALL | SEM, ALL-PO cells | 40-100 nM | Apoptosis induction, G1 cell cycle arrest | [7] |

| Breast Cancer | MDA-MB-231 cells | 1.37-1.68 μM | Cytotoxicity via HDAC inhibition | [1] |

| Ovarian Cancer | A2780 cells | 0.32-0.49 μM | HDAC inhibition, cytotoxicity | [1] |

Neuroscience Applications

In neuroscience research, this compound demonstrates neuroprotective properties across multiple experimental models of Parkinson's disease (PD). The compound protects dopaminergic neurons against neurotoxin- and α-synuclein-induced degeneration in cellular models of PD through mechanisms involving increased histone acetylation and enhanced neurite outgrowth [8]. This compound promotes BMP-Smad-dependent transcription in SH-SY5Y cells, which is required for its neurite growth-promoting effects on dopaminergic neurons [8]. Additionally, this compound increases expression of vesicular monoamine transporter 2 (VMAT2) in both striatum and ventral tegmental area in MPTP-induced PD models, facilitating dopamine sequestration into vesicles and reducing dopamine oxidation-induced toxicity [2]. These effects translate to functional improvements, with this compound treatment reversing behavioral abnormalities in PD models and showing enhanced efficacy when co-administered with L-DOPA [2].

Cardiovascular Applications

This compound exhibits beneficial effects in various cardiovascular disease models. In hypertension research, this compound attenuates vascular constriction and aortic remodeling in angiotensin II-infused mice and spontaneously hypertensive rats through mechanisms involving facilitation of vascular relaxation via the nitric oxide pathway and inhibition of aortic wall thickness progression [5]. The compound reduces systolic blood pressure in these models without affecting angiotensin-converting enzyme 1 and angiotensin II receptor mRNA expression [5]. In myocardial infarction models, this compound ameliorates cardiac dysfunction by suppressing chronic inflammation and fibrosis through inhibition of LSD1-related pathways [6]. Specifically, this compound inhibits the LSD1-NF-κB pathway in macrophages and the LSD1-Smad2/3 pathway in cardiac fibroblasts, leading to improved cardiac function post-myocardial infarction [6].

Experimental Protocols and Methodologies

In Vitro Cell Culture Applications

For cellular proliferation and viability assays, researchers typically employ this compound concentrations ranging from 50 nM to 10 μM depending on cell type and experimental objectives [1]. In cancer cell lines, standard protocols involve seeding cells at densities of 5,000-10,000 cells/well in 96-well plates, followed by 24-hour incubation before this compound exposure. Incubation with the inhibitor typically continues for 72 hours, with cell viability assessed via MTT assay [1]. For apoptosis detection, annexin V-FITC/propidium iodide staining followed by flow cytometry analysis after 24-48 hours of this compound treatment provides quantitative assessment of apoptotic rates [4] [3]. In specialized applications such as odontoblast differentiation, dental pulp cells treated with 100 nM this compound for 21 days demonstrate enhanced mineralization and expression of differentiation markers including dentin sialophosphoprotein and osteocalcin [9].

For neuroprotection studies in dopaminergic cell models, researchers typically pre-treat SH-SY5Y cells with 100-250 nM this compound for 24 hours before exposure to neurotoxins such as MPP+ or 6-OHDA [8] [2]. Assessment of neurite outgrowth, BMP-Smad signaling activation, and VMAT2 expression via Western blotting or immunocytochemistry provides mechanistic insights. In cardiovascular cell studies, primary cardiac fibroblasts or RAW264.7 macrophages are pretreated with 1.0 μM this compound for 24 hours before stimulation with TGF-β1 or LPS, respectively, to evaluate anti-fibrotic and anti-inflammatory effects [6].

In Vivo Animal Studies

Table 3: In Vivo Dosing Protocols for this compound

| Disease Model | Species | Dose | Route | Frequency | Treatment Duration | Reference |

|---|---|---|---|---|---|---|

| Hypertension | Mice/Rats | 3-5 mg/kg | Intraperitoneal | Daily/Every 3 days | 2-21 days | [5] |

| Myocardial Infarction | Rats | 5 mg/kg | Intraperitoneal | Daily | 21 days | [6] |

| Parkinson's Disease | Mice | 5 mg/kg | Intraperitoneal | Daily | 7-14 days | [2] |

| Intestinal Sepsis | Mice | 5 mg/kg | Intraperitoneal | Daily | 7 days | [6] |

| Cancer Xenograft | Mice | 20 mg/kg | Intraperitoneal | Not specified | Not specified | [1] |

For in vivo formulation, this compound is typically prepared as a solution containing 50% saline, 40% PEG300, 5% Tween-80, and 5% DMSO in accordance with manufacturer recommendations [6] [1]. In myocardial infarction models induced by left anterior descending coronary artery ligation, daily intraperitoneal injection of 5 mg/kg this compound for 21 days significantly improves cardiac function parameters measured by echocardiography and reduces inflammation and fibrosis histopathological markers [6]. In Parkinson's disease models using MPTP-induced neurotoxicity, the same dosing regimen increases VMAT2 expression in striatum and ventral tegmental area and ameliorates behavioral deficits [2].

Research Gaps and Future Directions

Despite promising preclinical results, several significant challenges remain for the translational development of this compound. A primary limitation concerns the pharmacokinetic properties of the compound, as studies in KMT2A-rearranged acute lymphoblastic leukemia xenograft models revealed that the maximum achievable dose of this compound was insufficient to induce anti-leukemic effects in vivo [7]. Similar limitations were observed with other Class IIa HDAC inhibitors (MC1568 and TMP195), highlighting the need for improved formulations or structural analogs with enhanced bioavailability and stability [7]. Additionally, while this compound demonstrates favorable selectivity compared to pan-HDAC inhibitors, the complete spectrum of its off-target effects remains incompletely characterized, particularly with chronic administration.

Future research directions should focus on combination therapies that leverage the epigenetic mechanisms of this compound to enhance efficacy of established treatments. For example, in Parkinson's disease research, co-administration of this compound with L-DOPA produced the most notable improvement in behavioral outcomes, suggesting synergistic potential [2]. Similarly, in oncology, rational combination strategies with conventional chemotherapeutics or targeted agents may enhance anti-tumor efficacy while potentially reducing required doses of each agent. Further exploration of tissue-specific delivery systems such as nanoparticle formulations or prodrug approaches could address current limitations in bioavailability. Additionally, more comprehensive safety profiling in non-rodent species would provide valuable data for potential clinical translation. The development of more specific second-generation inhibitors based on the this compound structure but with improved pharmaceutical properties represents another promising research direction.

Conclusion

References

- 1. This compound | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. HDAC4/5 Inhibitor, LMK‐235 Improves Animal Voluntary ... [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor this compound-mediated HO-1 ... [sciencedirect.com]

- 4. Effect of BCLAF1 on HDAC inhibitor this compound-mediated ... [pmc.ncbi.nlm.nih.gov]

- 5. attenuates vascular... Histone deacetylase inhibitor LMK 235 [pubmed.ncbi.nlm.nih.gov]

- 6. ameliorates inflammation and fibrosis after myocardial... LMK 235 [nature.com]

- 7. Selective inhibition of HDAC class IIA as therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 8. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [pubmed.ncbi.nlm.nih.gov]

- 9. HDAC inhibitor ‑ LMK promotes the odontoblast differentiation of... 235 [spandidos-publications.com]

LMK-235 Selectivity and Cellular Activity

The core activity of LMK-235 is its inhibition of HDAC enzymes. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various HDAC isoforms, demonstrating its selectivity profile [1] [2] [3]:

| HDAC Isoform | Class | IC50 (nM) |

|---|---|---|

| HDAC5 | IIa | 4.2 - 4.22 |

| HDAC4 | IIa | 11.9 |

| HDAC6 | IIb | 55.7 |

| HDAC1 | I | 320 |

| HDAC11 | IV | 852 |

| HDAC2 | I | 881 |

| HDAC8 | I | 1278 |

In cellular assays, this compound reduces viability in various human cancer cell lines. The table below shows sample cellular IC50 values (concentration that reduces cell viability by 50% after 72 hours) [1] [2]:

| Cell Line | Origin | Cellular IC50 (μM) |

|---|---|---|

| A2780 (Cisplatin-resistant) | Ovarian Cancer | 0.32 |

| A2780 | Ovarian Cancer | 0.49 |

| BON-1 | Pancreatic Neuroendocrine Tumor (pNET) | 0.55 |

| CAL-27 | Tongue Cancer | 1.03 |

| QGP-1 | Pancreatic Neuroendocrine Tumor (pNET) | 1.04 |

| HepG2 | Hepatocellular Carcinoma | 1.26 |

| MDA-MB-231 | Breast Cancer | 1.37 |

Experimental Protocols

Here are summaries of key methodologies used to characterize this compound, which you can adapt for your experiments.

HDAC Enzymatic Activity Assay (Cell-Free)

This fluorogenic assay measures direct inhibition of HDAC enzyme activity [4].

- Principle: A fluorogenic substrate, containing an acetylated lysine side chain, is deacetylated by active HDACs. This reaction produces a fluorescent product that can be quantified.

- Key Steps:

- Reaction Setup: Incubate the recombinant HDAC enzyme with the fluorogenic substrate in an appropriate assay buffer.

- Inhibitor Addition: Add this compound at a range of concentrations (e.g., a 3-fold serial dilution starting from 10 μM). Include a positive control (like Trichostatin A) and a negative control (vehicle, e.g., DMSO).

- Measurement: Under steady-state conditions, measure the fluorescence (e.g., excitation 360 nm, emission 450 nm) using a plate reader.

- Data Analysis: Calculate IC50 values using regression analysis (e.g., with SigmaPlot), determining the concentration that inhibits 50% of the deacetylase activity.

Cell Viability and Cytotoxicity Assay (MTT)

This method determines the cytotoxic effects of this compound on cultured cell lines [1] [5].

- Principle: Viable cells metabolize the yellow MTT tetrazolium salt into violet formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

- Key Steps:

- Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow to adhere for 24 hours.

- Compound Treatment: Treat cells with increasing concentrations of this compound for a set duration (e.g., 72 hours).

- MTT Incubation: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for several hours to allow formazan formation.

- Solubilization and Measurement: Dissolve the formazan crystals in DMSO and measure the absorbance at 544 nm (with a reference wavelength of 690 nm). The IC50 is the concentration that reduces absorbance by 50% compared to untreated controls.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting Class IIa HDACs, leading to increased histone acetylation and altered gene expression. The diagram below illustrates its mechanism in different cellular models.

The primary mechanism of this compound is the functional inhibition of HDAC4 and HDAC5. This leads to increased accumulation of acetylated histones (e.g., Ac-H3 and Ac-H4), chromatin relaxation, and subsequent changes in gene transcription. These changes can result in various downstream effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and promotion of differentiation in cancer cells [5].

In models of Parkinson's disease, this compound was found to activate the bone morphogenic protein (BMP)-Smad signaling pathway. This pathway activation is required for its neurite growth-promoting and neuroprotective effects against toxins like MPP+ [6].

Practical Research Considerations

- Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions (e.g., 59 mg/mL, ~200 mM). It is also soluble in ethanol. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles and moisture absorption [1].

- Functional Validation: Always include a measure of target engagement in your experiments. The increase in acetylated histone H3 is a reliable and commonly used biomarker to confirm the functional activity of this compound in your cell models, which can be detected by Western blot or immunofluorescence [5].

- Selectivity Context: While this compound is selective for HDAC4/5 over Class I HDACs, be aware that it also inhibits HDAC6 at higher concentrations (IC50 ~55 nM). This is important for interpreting phenotypes, especially as you approach micromolar concentrations in cellular assays [2].

References

- 1. This compound | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | HDAC4/5 Inhibitor [medchemexpress.com]

- 3. LMK 235 | CAS 1418033-25-6 | LMK235 [tocris.com]

- 4. Inhibitors of Histone Deacetylases [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Class IIA HDACs by LMK ... [pmc.ncbi.nlm.nih.gov]

- 6. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [sciencedirect.com]

LMK-235 in Odontoblast Differentiation: Application Notes & Protocol

1. Compound Profile & Mechanism of Action LMK-235 is a selective small-molecule inhibitor targeting Histone Deacetylase 4 (HDAC4) and HDAC5 [1] [2] [3]. By inhibiting these class IIa HDACs, this compound promotes a more open chromatin state through histone hyperacetylation, facilitating the transcription of genes critical for odontoblast differentiation [1] [4]. The proposed mechanism involves the upregulation of the VEGF/AKT/mTOR signaling pathway, which plays a key role in this differentiation process [1] [5].

2. Key Experimental Findings & Quantitative Data Treatment with this compound significantly enhances the expression of odontogenic markers at both the gene and protein level. The table below summarizes the core quantitative findings from the key study [1] [4]:

| Parameter | Findings with 100 nM this compound |

|---|---|

| Optimal Concentration | 100 nM (identified via dose-ranging 0-1000 nM) [1] [4]. |

| Cell Proliferation | No reduction after 3 days of culture at 100 nM [1] [4]. |

| Gene Expression (mRNA) | Upregulation of DSPP, Runx2, ALP, and Osteocalcin [1] [4]. |

| Protein Expression | Increased levels of DSPP and Runx2 protein confirmed by Western Blot [1] [4]. |

| Functional Outcomes | Enhanced ALP activity (after 7 days) and increased mineralized nodule formation (after 21 days) [1] [4]. |

| Signaling Pathway | Upregulated mRNA levels of VEGF, AKT, and mTOR [1] [5]. |

3. Critical Experimental Parameters Successful application of this compound depends on several key parameters, consolidated in the following table:

| Parameter | Specification |

|---|---|

| Cell Source | Primary human dental pulp cells (DPCs) isolated from third molars [1] [4]. |

| Optimal this compound Dose | 100 nM [1] [4]. |

| Treatment Duration | Gene/protein expression: 7-21 days; ALP activity: 7 days; Mineralization: 21 days [1] [6]. |

| Culture Medium | Mineralizing inductive medium: 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone [1] [6]. |

Detailed Experimental Protocol

1. Cell Culture & Treatment Setup

- Primary Cell Culture: Isplicate human dental pulp cells (DPCs) from intact third molars using established collagenase digestion protocols [7] [1]. Use cells from passages 3-5 for experiments to ensure phenotypic stability [1] [4].

- This compound Preparation: Prepare a stock solution of this compound and dilute it to the working concentration in culture medium [1] [6].

- Experimental Groups: For differentiation studies, include the following treatment groups [6] [4]:

- Control: Normal growth medium.

- This compound: Normal growth medium + 100 nM this compound.

- Mineralizing Inductive (MI) Medium: Standard osteogenic/odontogenic medium.

- MI + this compound: Mineralizing inductive medium + 100 nM this compound.

- Refresh the culture medium with fresh this compound every 3 days [6].

2. Key Assays for Odontoblast Differentiation

- Alkaline Phosphatase (ALP) Activity Assay: After 7 days of induction, quantify ALP activity using a colorimetric assay (e.g., with pNPP substrate) and normalize to total protein content [7] [1].

- Alizarin Red S Staining: After 21 days of induction, fix cells and stain with 2% Alizarin Red S to visualize calcium deposits. For quantification, destain with 10% cetylpyridinium chloride and measure absorbance at 562 nm [7] [1].

- Gene Expression Analysis (RT-qPCR): Analyze the expression of odontogenic markers (DSPP, Runx2, ALP, OCN). Use β-actin as a housekeeping gene and calculate relative expression using the 2^(-ΔΔCt) method [7] [1].

- Protein Expression Analysis (Western Blotting): Confirm the increased protein levels of key markers like DSPP and Runx2 after treatment [1] [4].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical sequence of the main experiments and the proposed signaling pathway activated by this compound, based on the research findings [1] [4]:

Important Considerations for Researchers

- Dose Optimization is Critical: The efficacy of this compound is dose-dependent. High concentrations (e.g., 500-1000 nM) can inhibit cell proliferation, underscoring the importance of using the identified low concentration (100 nM) for differentiation studies without cytotoxic effects [1] [8] [4].

- Synergy with Mineralizing Medium: The promoting effect of this compound on odontoblast differentiation is most pronounced when used in combination with a standard mineralizing inductive medium [1] [6].

- Broader Regulatory Context: Be aware that the cellular response to HDAC inhibition can be modulated by the microenvironment. Recent research (2025) highlights that oxygen tension (hypoxia) can influence DPSC fate through an HDAC1/HIF-1α regulatory axis [7]. This suggests that optimizing oxygen levels in your culture system could further enhance the efficacy of this compound.

Conclusion

This compound is a potent and specific epigenetic modulator that promotes the odontogenic differentiation of dental pulp cells. The provided protocol, based on established research, offers a reliable framework for applying this compound in dental tissue regeneration studies. The key to success lies in adhering to the specified dose, treatment duration, and assay timelines.

References

- 1. HDAC inhibitor this compound promotes the odontoblast ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses osteoclastogenesis and promotes ... [nature.com]

- 3. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [sciencedirect.com]

- 4. HDAC inhibitor LMK‑235 promotes the odontoblast ... [spandidos-publications.com]

- 5. HDAC inhibitor LMK‑235 promotes the odontoblast ... [spandidos-publications.com]

- 6. Cell treatment [bio-protocol.org]

- 7. Oxygen concentration modulates HDAC1-Mediated ... [pmc.ncbi.nlm.nih.gov]

- 8. HDAC Inhibitor this compound Promotes Odontoblast ... [lktlabs.com]

Application Notes & Protocol: Using LMK-235 for Odontoblast Differentiation

Introduction

LMK-235 is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5). Epigenetic modulation via HDAC inhibition has emerged as a promising strategy to enhance the regenerative potential of dental pulp cells (DPCs). The protocol below is established to promote the odontoblastic differentiation and mineralization of DPCs using this compound, a key step for dentin-pulp complex regeneration [1] [2] [3].

Recommended Concentration and Key Findings

The optimal concentration of this compound was determined by testing a range of doses and assessing their effects on cell proliferation and early differentiation markers.

- Cell Culture: Primary human dental pulp cells (hDPCs) were isolated from extracted third molars and used at passages 3-5 [1] [4].

- Treatment: Cells were treated with this compound dissolved in culture medium for various durations [1].

Table 1: Concentration Optimization of this compound in Dental Pulp Cells

| Concentration Tested | Effect on Cell Proliferation (after 3 days) | Effect on Odontoblast Gene Expression | Recommended Application |

|---|---|---|---|

| 50 - 100 nM | No significant reduction [1] | Increased [1] | Primary working concentration |

| 250 nM | Data not provided in study | Increased [1] | - | ≥ 500 nM | Reduced cell viability [1] | Data not provided in study | Not recommended for differentiation studies |

Key Efficacy Findings: Treatment with 100 nM this compound in a mineralizing medium for 7 to 21 days led to the following results compared to untreated controls [1]:

- Upregulated Gene & Protein Expression: Markers including Dentin Sialophosphoprotein (DSPP), Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).

- Enhanced Functional Activity: Significantly increased ALP enzyme activity at day 7 and enhanced mineralized nodule formation (detected by Alizarin Red S staining) at day 21.

Step-by-Step Experimental Protocol

A. Primary Cell Culture

- Isolation: Isolate human dental pulp tissue from clinically extracted, healthy third molars.

- Digestion: Digest the pulp tissue in a solution of 3 mg/ml collagenase type I for 30 minutes at 37°C.

- Culture: Culture the extracted cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere. Use cells from passages 3-5 for experiments [1] [4].

B. This compound Treatment for Differentiation

- Preparation: Prepare a stock solution of this compound in DMSO and further dilute it in culture medium to the final working concentration (e.g., 100 nM). Ensure the final DMSO concentration is low (e.g., ≤0.1%) and use a vehicle control.

- Experimental Groups:

- Control: Culture in normal growth medium.

- This compound Group: Culture in normal growth medium supplemented with 100 nM this compound.

- Mineralizing Inductive (MI) Group: Culture in osteogenic medium (normal medium + 50 µg/ml ascorbic acid + 10 mM β-glycerophosphate + 100 nM dexamethasone).

- MI + this compound Group: Culture in mineralizing inductive medium supplemented with 100 nM this compound [1].

- Duration and Medium Refreshment: Treat the cells for up to 21 days, refreshing the culture medium (with or without this compound according to the group) every 2-3 days [1].

C. Assessment of Odontoblastic Differentiation

- Alkaline Phosphatase (ALP) Activity Assay

- Alizarin Red S Staining

- Gene Expression Analysis (RT-qPCR)

- Protein Expression Analysis (Western Blotting)

- Time Points: 7, 14, and 21 days.

- Method: Isolate total protein, separate by SDS-PAGE, and transfer to a membrane. Probe with primary antibodies against DSPP, Runx2, ALP, and OCN, followed by appropriate secondary antibodies. Detect signals and normalize to a loading control (e.g., GAPDH) [1].

Mechanism of Action

This compound promotes odontoblast differentiation primarily by inhibiting HDAC4 and HDAC5. The proposed molecular mechanisms involve multiple signaling pathways, as illustrated in the diagram below.

The diagram above shows that the mechanisms underpinning this compound's effects are twofold:

- VEGF/AKT/mTOR Pathway: this compound upregulates Vascular Endothelial Growth Factor (VEGF) expression, subsequently activating the AKT and mTOR signaling pathways, which are crucial for cell differentiation [1].

- Runx2 Activation: By inhibiting HDAC4, this compound enhances the expression and function of the key osteogenic/odontogenic transcription factor Runx2, directly driving the differentiation program [2].

Troubleshooting and Important Considerations

- Cell Viability: While 100 nM this compound did not reduce proliferation in short-term assays, always include a viability assay (e.g., MTT or CCK-8) in your experimental setup to confirm the effect on your specific cell population [1] [2].

- Solvent Control: The use of DMSO as a solvent control is critical. Match the DMSO concentration in all treatment groups to rule out non-specific solvent effects [5].

- HDAC Selectivity: this compound is a selective inhibitor for HDAC4 and HDAC5. This selectivity may offer a more targeted effect and potentially a better safety profile compared to pan-HDAC inhibitors [2] [5].

- Microenvironment: Be aware that the cell's microenvironment, such as oxygen concentration, can interact with HDAC activity and influence differentiation outcomes. Physiological oxygen tension (e.g., 5% O2) may better mimic the in vivo niche [4].

Conclusion

The protocol outlined above provides a validated framework for using this compound at 100 nM to induce the odontoblastic differentiation of dental pulp cells. Its efficacy is demonstrated through the upregulation of key markers, enhanced enzyme activity, and increased matrix mineralization, primarily mediated through the inhibition of HDAC4/5 and activation of associated signaling pathways.

References

- 1. HDAC inhibitor LMK - 235 promotes the odontoblast differentiation of... [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses osteoclastogenesis and promotes ... [nature.com]

- 3. Epigenetic control of dental stem cells: progress and ... [epigeneticsandchromatin.biomedcentral.com]

- 4. Oxygen concentration modulates HDAC1-Mediated ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Class IIA HDACs by LMK- ... [mdpi.com]

Application Notes: LMK-235 in Osteoblast Mineralization

LMK-235 is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5). Recent studies demonstrate that it directly promotes osteoblast mineralization and bone formation, while concurrently inhibiting osteoclast-mediated bone resorption, positioning it as a promising dual-action therapeutic candidate for bone regeneration and repair [1].

Mechanism of Action

The pro-osteogenic effect of this compound is primarily mediated through the inhibition of HDAC4. This action leads to:

- Upregulation of Runx2: A master transcription factor for osteoblast differentiation [1].

- Activation of Key Pathways: Research in dental pulp cells suggests that this compound may also promote odontoblast (a cell type similar to osteoblast) differentiation by upregulating the VEGFA/AKT/mTOR signaling pathway [2].

The following diagram illustrates the core signaling mechanism by which this compound promotes osteoblast mineralization:

Key Experimental Findings

Table 1: Summary of Key Effects of this compound on Osteoblast-Lineage Cells In Vitro

| Cell Type | Key Effects | Upregulated Markers | Signaling Pathways |

|---|---|---|---|

| Osteoblasts [1] | Promotes osteoblast mineralization | Runx2 | HDAC4 inhibition |

| Dental Pulp Cells (Odontoblast differentiation) [2] | Enhances ALP activity, mineralized nodule formation | DSPP, Runx2, ALP, OCN | VEGFA/AKT/mTOR |

Table 2: In Vivo Therapeutic Efficacy of this compound

| Disease Model | Treatment | Key Outcomes |

|---|---|---|

| LPS-induced calvarial osteolysis [1] | This compound local treatment | Alleviated bone loss |

| Tibial bone defect [1] | This compound local treatment | Promoted bone defect repair |

Detailed Experimental Protocols

Protocol 1: In Vitro Osteoblast Mineralization Assay with this compound

This protocol is adapted from methods used to study osteogenic and odontoblastic differentiation [1] [2] [3].

1. Cell Culture and Seeding

- Cell Line: Use pre-osteoblastic MC3T3-E1 subclone 4 cells or primary human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) [1] [3].

- Culture Medium: Maintain cells in growth medium (e.g., α-MEM supplemented with 10% FBS and 1% penicillin/streptomycin) [3].

- Seeding: Seed cells in multi-well plates (e.g., 12-well or 96-well) at a standard density (e.g., 2 x 10⁴ cells/cm² for MC3T3-E1) and allow them to adhere overnight [4] [3].

2. Osteogenic Induction and this compound Treatment

- Once cells reach confluence, switch to osteogenic medium.

- Osteogenic Medium: Growth medium supplemented with:

- This compound Treatment: Add this compound to the osteogenic medium. A concentration of 100 nM has been used effectively to promote differentiation without significant cytotoxicity [2].

- Include control groups: (1) Normal growth medium, (2) Osteogenic medium only, and (3) Osteogenic medium + this compound vehicle (e.g., DMSO).

- Refresh the medium every 2-3 days.

3. Assessment of Mineralization and Differentiation

Alkaline Phosphatase (ALP) Staining and Activity:

Alizarin Red S (ARS) Staining:

- Timepoint: Analyze at day 21-28 of differentiation.

- Method: Fix cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes to detect calcium-rich mineral deposits. For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance of the eluent at 562 nm [4] [2].

Gene and Protein Expression Analysis:

The overall workflow for the mineralization assay is summarized below:

Protocol 2: Cytotoxicity Assessment (CCK-8 Assay)

Before differentiation studies, it is crucial to determine a non-toxic concentration range of this compound for your specific cell system.

- Procedure: Seed cells in a 96-well plate. The next day, treat with a series of this compound concentrations (e.g., 0, 50, 100, 250, 500, 1000 nM) for 48-96 hours. Add CCK-8 reagent and incubate for 2-4 hours. Measure the absorbance at 450 nm. Cell viability is expressed as a percentage of the untreated control [1] [2].

Critical Considerations for Your Experiment

- Cell Type Variability: Responses to this compound may vary between cell lines and primary cells. Always conduct pilot dose-response studies.

- HDAC Inhibition Specificity: While this compound is selective for HDAC4/5, off-target effects at higher concentrations are possible. Including other HDAC inhibitors can help validate specificity.

- In Vivo Translation: Local application of this compound has shown efficacy in mouse models of bone disease, avoiding potential systemic side effects associated with broad-spectrum HDAC inhibitors [1].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound and osteoblast mineralization. Should you require further clarification on any specific step, please feel free to ask.

References

- 1. - LMK suppresses osteoclastogenesis and promotes... 235 [pmc.ncbi.nlm.nih.gov]

- 2. HDAC inhibitor LMK ‑ 235 promotes the odontoblast differentiation of... [spandidos-publications.com]

- 3. Isolation of In Vitro Osteoblastic-Derived Matrix Vesicles by... [bio-protocol.org]

- 4. YS-49 activates the PI3K/AKT signaling pathway in MC3T3-E1 ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: LMK-235 Treatment in Parkinson's Disease Cell Models

Introduction and Neuroprotective Mechanisms

LMK-235 is a potent and selective class IIa histone deacetylase (HDAC) inhibitor that demonstrates significant neuroprotective potential in experimental models of Parkinson's disease (PD). This small molecule specifically targets HDAC4 and HDAC5 with IC50 values of 11.9 nM and 4.22 nM, respectively, while showing considerably lower affinity for other HDAC isoforms including HDAC6 (55.7 nM), HDAC1 (320 nM), and HDAC2 (881 nM) [1]. The therapeutic potential of this compound in PD stems from its multimodal mechanisms of action that address several key pathological processes in neurodegenerative diseases.

The primary neuroprotective mechanisms of this compound in PD models include:

- Promotion of Neuronal Differentiation: this compound significantly enhances neurite outgrowth in human SH-SY5Y cells and dopaminergic neurons in primary cultures of embryonic day 14 rat ventral mesencephalon, indicating its ability to promote neuronal differentiation and connectivity [2]

- Activation of Neurotrophic Pathways: The compound activates bone morphogenic protein (BMP) signaling through the Smad pathway, which is required for its neurite growth-promoting effects on both cell lines and primary dopaminergic neurons [2]

- Upregulation of VMAT2: this compound increases vesicular monoamine transporter 2 (VMAT2) expression in differentiated SH-SY5Y cells, enhancing dopamine sequestration into vesicles and reducing dopamine-induced oxidative stress, which is a key contributor to dopaminergic neuron degeneration in PD [3]

- Protection Against Neurotoxins: Treatment with this compound exerts neuroprotective effects against degeneration induced by the dopaminergic neurotoxin MPP+ (1-methyl-4-phenylpyridinium) in both SH-SY5Y cells and cultured dopaminergic neurons [2]

- Mitigation of α-Synuclein Toxicity: this compound provides protection against axonal degeneration induced by overexpression of wild-type or A53T mutant α-synuclein in both SH-SY5Y cells and primary cultures of dopaminergic neurons [2]

Experimental Applications in PD Cell Models

Cell Models for Parkinson's Disease Research

PD research utilizes various cellular models to study disease mechanisms and screen potential therapeutic compounds. The SH-SY5Y human neuroblastoma cell line is the most widely used model due to its human origin, catecholaminergic neuronal properties, expression of dopaminergic markers, and ease of maintenance [4]. These cells express the dopamine transporter (DAT), which is exclusively expressed in the central nervous system and regulates dopamine uptake and storage [4]. SH-SY5Y cells can be differentiated into neuron-like cells using chemicals such as retinoic acid and cholesterol, resulting in expression of neuronal markers including NeuN, NSE, GAP-43, synaptophysin, MAP, and SV2 [4].

Other cell models used in PD research include:

- PC12 cells: Rat adrenal medulla-derived cells that differentiate into neuron-like cells with nerve growth factor (NGF) treatment

- LUHMES cells: Human mesenchymal stem cells capable of differentiating into dopamine-like neurons with various PD-associated phenotypes

- Primary dopaminergic neurons: Isolated from embryonic rodent ventral mesencephalon, representing the most physiologically relevant model

This compound in Neurotoxin-Based PD Models

Neurotoxin-based models using MPP+, 6-hydroxydopamine (6-OHDA), or rotenone are commonly employed to mimic PD pathology in cellular systems. These neurotoxins inhibit mitochondrial complex I, leading to oxidative stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis [4]. This compound has demonstrated significant protective effects in these models:

- In MPP+ challenge experiments, this compound pretreatment protected dopaminergic neurons from degeneration in both SH-SY5Y cells and primary cultures [2]

- The compound reduced caspase activity and apoptosis in toxin-induced models, indicating preservation of neuronal viability [2] [5]